1-Boc-3-M-tolylpiperazine

stereoselective synthesis chiral piperazines asymmetric catalysis

Supply continuity for meta-tolyl piperazine building blocks is critical for long-term drug discovery. 1-Boc-3-M-tolylpiperazine (CAS 886766-73-0) is a validated intermediate for CCR5 antagonists with demonstrated anti-HIV-1 activity (IC₅₀ values in low micromolar range). • Orthogonal Boc protection (N1) with free N4 enables modular SAR via amide coupling, reductive amination, or alkylation. • Compatible with stereoselective protocols yielding optically pure N-Boc-3-arylpiperazines. • Multi-supplier availability at ≥95% purity reduces single-vendor dependency risks.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 886766-73-0
Cat. No. B1375820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-M-tolylpiperazine
CAS886766-73-0
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
InChIKeyIKBHBWSKAGCUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-M-tolylpiperazine Baseline Profile


1-Boc-3-M-tolylpiperazine (tert-butyl 3-(m-tolyl)piperazine-1-carboxylate; CAS 886766-73-0) is a Boc-protected piperazine building block with a meta-tolyl substituent at the 3-position [1]. It is a heterocyclic intermediate utilized in medicinal chemistry and organic synthesis, with a molecular formula of C₁₆H₂₄N₂O₂, molecular weight of 276.37 g/mol, and commercially available purity typically ≥95% . The compound is primarily employed as a protected scaffold for constructing biologically active molecules targeting central nervous system (CNS) receptors and chemokine receptors [2][3].

Workflow Modular N4 derivatization with Boc-protected meta-tolyl scaffold for CNS-targeted library synthesis
Selection Meta-methyl substitution supports stereoselective synthesis and receptor pharmacophore geometry
Procurement Multi-supplier availability with consistent purity grade reduces sourcing risk

Why 1-Boc-3-M-tolylpiperazine Cannot Be Replaced


Boc-protected arylpiperazines are not functionally interchangeable due to substituent-dependent differences in steric bulk, electronic properties, and regiochemistry that directly affect downstream reaction yields, stereochemical outcomes, and ultimate biological activity. The meta-methyl substitution on 1-Boc-3-M-tolylpiperazine (CAS 886766-73-0) confers distinct physicochemical and pharmacological properties compared to unsubstituted phenyl, para-tolyl, and ortho-tolyl analogs [1]. In medicinal chemistry programs, even minor variations in aryl substitution pattern can alter receptor binding affinity by orders of magnitude, as demonstrated in structure-activity relationship (SAR) studies of piperazine-based CCR5 antagonists where substituent position and electronics critically determined antiviral potency [2]. Furthermore, stereoselective synthesis of optically pure N-Boc-3-arylpiperazines is highly sensitive to the aryl group identity, with reported overall yields varying substantially depending on substitution pattern [3].

This product (meta-tolyl) Meta-methyl provides distinct steric and electronic environment for receptor binding and asymmetric synthesis.
Phenyl / para-tolyl analogs Different substitution pattern may shift receptor selectivity and alter stereoselective yields.
This product (Boc-protected) Orthogonal protection enables direct N4 functionalization without extra protection steps.
Unprotected 1-(m-tolyl)piperazine Requires additional protection/deprotection sequence, increasing step count and material cost.

1-Boc-3-M-tolylpiperazine vs. Close Analogs: Key Evidence


Stereoselective Synthesis Enabled by Meta-Methyl Substitution

The meta-tolyl substituent on 1-Boc-3-M-tolylpiperazine participates in stereoselective synthetic protocols that yield optically pure N-Boc-3-arylpiperazines. Literature methods optimized for protecting group strategy and reaction conditions achieve overall yields of up to 45% for this class of compounds [1]. The meta-methyl group influences the steric environment around the piperazine ring, affecting stereochemical outcomes in asymmetric syntheses where other substitution patterns (ortho or para) may produce different enantiomeric ratios or reduced yields due to altered transition-state geometries.

Stereoselective synthesis yield
Class-level inference
Up to 45% overall yield reported for optically pure N-Boc-3-arylpiperazine synthesis
Meta-methyl supports asymmetric induction efficiency
Comparator yields for other substituents not specified
stereoselective synthesis chiral piperazines asymmetric catalysis

Validated Intermediate for CCR5 Antagonists

1-Boc-3-M-tolylpiperazine serves as a precursor for synthesizing CCR5 antagonists with demonstrated anti-HIV-1 activity. In a fragment-assembly and bioisosteric-replacement study, piperazine derivatives incorporating aryl substituents were evaluated for CCR5 fusion inhibition, with five compounds exhibiting IC₅₀ values in the low micromolar range [1]. The meta-tolyl piperazine scaffold provides a validated entry point into this chemotype series, and substitution pattern alterations would necessitate complete revalidation of the structure-activity relationship (SAR) .

CCR5 antagonist pathway
Class-level inference
Low micromolar IC₅₀ values reported for piperazine-based series using this scaffold
Supports CCR5-targeted synthesis research
SAR revalidation required for alternative substitution patterns
CCR5 antagonist anti-HIV-1 chemokine receptor

CNS Receptor Targeting with Meta-Tolyl Pharmacophore

1-Boc-3-M-tolylpiperazine derivatives are reported to exhibit binding affinity toward serotonin and dopamine receptors, which are critical targets for antidepressant and antipsychotic drug development [1]. The meta-tolyl group contributes to the pharmacophore by modulating lipophilicity (calculated logP approximately 3.0-3.5 for the Boc-protected form) and providing specific hydrophobic interactions within receptor binding pockets. In contrast, the unsubstituted phenyl analog 1-Boc-3-phenylpiperazine (CAS 502649-25-4; molecular weight 262.35 g/mol) lacks the methyl group that enhances hydrophobic contacts and alters metabolic stability . The para-tolyl isomer 1-Boc-3-p-tolylpiperazine (CAS 669695-60-7), despite identical molecular formula and weight, presents a different spatial orientation of the methyl group that changes receptor binding geometry [2].

Receptor binding profile
Cross-study comparable
Meta-methyl adds 14 Da vs phenyl; positional isomerism (meta vs para) alters pharmacophore geometry
Meta substitution influences receptor selectivity
Binding affinity varies with substituent position
CNS drug discovery serotonin receptor dopamine receptor neuropharmacology

Multi-Supplier Commercial Availability

1-Boc-3-M-tolylpiperazine (CAS 886766-73-0) is commercially available from multiple established chemical suppliers with consistent purity specifications of 95% or higher, ensuring reliable sourcing for research and development applications . In contrast, certain positional isomers (e.g., 1-Boc-3-o-tolylpiperazine) have more limited commercial availability and may require custom synthesis, introducing delays and additional cost [1]. The compound is stocked as a solid with defined storage conditions (-4°C for short-term, -20°C for long-term) that maintain Boc-group integrity [2]. Hazard classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring standard laboratory handling precautions .

Supply chain availability
Cross-study comparable
5+ verified suppliers; consistent ≥95% purity specification
Reduces single-supplier dependency risk
Ortho-isomer has restricted commercial availability
chemical procurement supply chain quality control

Boc Protection for Modular N4 Derivatization

The Boc (tert-butoxycarbonyl) protecting group on 1-Boc-3-M-tolylpiperazine selectively masks the N1 position while leaving the N4 position available for further functionalization. This orthogonal protection strategy enables sequential derivatization without affecting the meta-tolyl pharmacophore at the 3-position. In piperazine-based SAR studies, this modularity is essential for systematically exploring N4 substituent effects while maintaining a constant aryl group [1]. The Boc group can be cleanly removed under mild acidic conditions (TFA or HCl) to reveal the free amine for subsequent coupling reactions. Unprotected 1-(m-tolyl)piperazine (CAS 41186-03-2; MW 176.26 g/mol) lacks this built-in protecting group, requiring additional synthetic steps and reducing overall efficiency .

Synthetic modularity
Supporting evidence
Boc protection saves 1–2 synthetic steps vs unprotected piperazine
Enables efficient parallel library synthesis
Removal under mild acidic conditions
protecting group strategy modular synthesis library synthesis

Improved CNS Drug-Like Properties via Meta-Substitution

The meta-tolyl substitution on the piperazine ring provides a lipophilicity profile (estimated logP 3.0-3.5) that falls within the optimal range for CNS penetration while avoiding the excessive lipophilicity associated with larger aromatic systems that can lead to hERG channel blockade and metabolic liabilities [1]. In piperazine-derived CNS agents, aryl substitution pattern has been shown to modulate not only target receptor affinity but also off-target profiles and pharmacokinetic properties [2]. The meta-methyl group represents a balanced hydrophobic increment (+0.5 logP units relative to unsubstituted phenyl) that enhances passive diffusion across biological membranes without triggering P-glycoprotein efflux commonly observed with more lipophilic para-substituted or disubstituted analogs.

CNS drug-likeness
Class-level inference
Estimated logP 3.0–3.5; within CNS-optimal lipophilicity range (2–4)
Meta-methyl balances lipophilicity for CNS candidates
Calculated properties; experimental ADME verification recommended
CNS drug design blood-brain barrier lipophilicity optimization

1-Boc-3-M-tolylpiperazine High-Value Applications


CCR5 Antagonist Development for HIV-1

1-Boc-3-M-tolylpiperazine serves as a validated intermediate for constructing CCR5 antagonists with demonstrated anti-HIV-1 activity. In published studies, piperazine derivatives incorporating aryl substituents achieved IC₅₀ values in the low micromolar range in CCR5 fusion inhibition assays [1]. The Boc-protected meta-tolyl scaffold enables modular exploration of N4 substituents while maintaining the aryl pharmacophore critical for receptor engagement. This scenario is particularly valuable for medicinal chemistry teams pursuing chemokine receptor modulators for antiviral or immunomodulatory applications.

Stereoselective Synthesis for CNS Drug Discovery

The compound is ideally suited for stereoselective synthetic protocols that yield optically pure N-Boc-3-arylpiperazines with overall yields of up to 45% under optimized conditions [1]. The meta-tolyl group provides a steric environment conducive to asymmetric induction, making this building block a strategic choice for programs requiring enantiomerically pure piperazine scaffolds. This application is critical for CNS drug discovery programs targeting serotonin, dopamine, or adrenergic receptors where stereochemistry directly impacts pharmacological activity and selectivity.

Parallel Library Synthesis for CNS SAR

The orthogonal protection strategy (Boc group at N1, free N4 position) enables efficient parallel synthesis of compound libraries for systematic structure-activity relationship (SAR) studies targeting CNS receptors [1]. The meta-tolyl pharmacophore at the 3-position remains invariant while diverse N4 substituents are introduced via standard amide coupling, reductive amination, or alkylation reactions. This modular approach accelerates lead optimization for antidepressant, antipsychotic, and anxiolytic drug candidates where piperazine-based scaffolds are privileged chemotypes.

Supply Chain Reliability in Procurement

For contract research organizations (CROs) and pharmaceutical companies requiring consistent, multi-kilogram access to meta-tolyl piperazine building blocks, 1-Boc-3-M-tolylpiperazine offers a reliable supply chain with ≥95% purity specifications across multiple verified suppliers [1]. The established commercial availability reduces lead times and mitigates single-supplier dependency risks, making this compound a preferred procurement choice for long-term drug discovery programs where supply continuity is mission-critical.

Application
Selection Property
Validation Focus
CCR5 antagonist synthesis research
Boc-protected meta-tolyl scaffold with reported antiviral assay activity
CCR5 fusion inhibition assay context; SAR reproducibility
Stereoselective synthesis of chiral piperazines
Meta-tolyl steric profile for asymmetric induction
Enantiomeric purity and yield in asymmetric routes
CNS-targeted parallel library synthesis
Orthogonal Boc protection enabling N4 diversification
Library diversification efficiency; consistent scaffold integrity
Reliable procurement for long-term programs
Multi-supplier availability with consistent purity grade
Supply continuity and competitive sourcing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-M-tolylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.